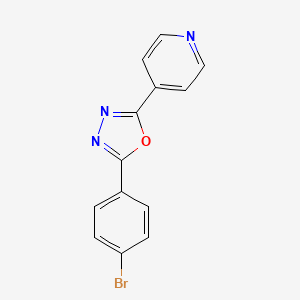

![molecular formula C25H20N4O4 B2544888 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291868-99-9](/img/structure/B2544888.png)

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection via suitable functional groups. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired final product .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a phthalazinone ring, which is a type of heterocyclic compound, attached to a phenyl ring via an oxadiazole ring . The presence of these rings and the specific arrangement of atoms within them would have a significant impact on the compound’s physical and chemical properties.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the oxadiazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic attack at the carbon between the two nitrogen atoms . The phenyl rings could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

The compound has been studied for its utility in glycosylation reactions. Specifically, a new glycosylation method has been developed using visible light promotion and 3,5-dimethoxyphenyl glycoside as the donor. This protocol allows for the synthesis of both O-glycosides and N-glycosides in moderate to excellent yields. Various O-nucleophiles and nucleobases can serve as glycosyl acceptors in this process .

Starting Reagent in Organic Synthesis

3,5-Dimethoxyphenyl glycoside is a versatile starting reagent in organic synthesis. Researchers have used it as a precursor in the synthesis of other compounds. For example, it has been employed in the preparation of 5,7-dimethoxy-3-methylindazole and ®-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether .

Isocyanate Derivatives

While not directly related to the compound itself, 3,5-dimethoxyphenyl isocyanate is an interesting derivative. Isocyanates find applications in polymer chemistry, pharmaceuticals, and materials science. Although the specific compound is not an isocyanate, exploring related derivatives may provide insights into their broader applications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4/c1-15-7-6-8-17(11-15)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-33-24)16-12-18(31-2)14-19(13-16)32-3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGBBACNSROSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

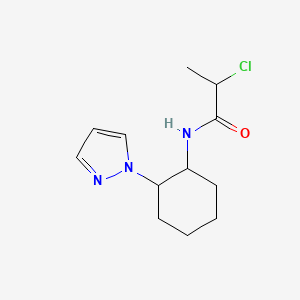

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2544805.png)

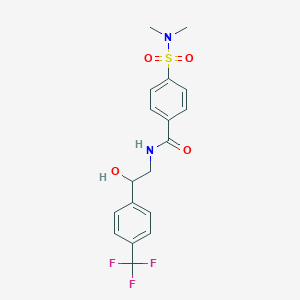

![1-[4-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2544808.png)

![1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2544809.png)

![methyl 9,9-dimethyl-7-oxo-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2544810.png)

![N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2544811.png)

![5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2544818.png)

![4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2544819.png)

![N-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2544820.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2544823.png)

![N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2544824.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2544825.png)